n-(3-Chlorophenyl)thiazol-2-amine
Description
Properties
Molecular Formula |
C9H7ClN2S |
|---|---|
Molecular Weight |
210.68 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H7ClN2S/c10-7-2-1-3-8(6-7)12-9-11-4-5-13-9/h1-6H,(H,11,12) |
InChI Key |
OASLNBGUBDNDOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) N-(4-Chlorophenyl)thiazol-2-amine
- Structure : The chlorine atom is at the para position on the phenyl ring.
- Synthesis : Similar methods apply, but yields and reaction conditions may vary due to electronic effects of substituent placement .
- Biological Activity : Para-substituted analogs often exhibit different binding affinities in antimicrobial assays due to altered electronic profiles .
(b) N-(2,4-Dichlorophenyl)thiazol-2-amine
- Structure : Two chlorine atoms at positions 2 and 4 on the phenyl ring.
- Properties : Increased molecular weight (C₉H₆Cl₂N₂S , 245.12 g/mol) and lipophilicity. Melting point: ~156–158°C .
- Crystal Structure: Monoclinic crystal system with planar thiazole and dichlorophenyl groups, influencing packing efficiency .
Substituents on the Thiazole Ring
(a) 4-(3-Chlorophenyl)thiazol-2-amine
- Structure : The 3-chlorophenyl group is attached to position 4 of the thiazole ring, with an amine at position 2.
- Properties : Distinct electronic effects due to conjugation between the aryl group and the thiazole sulfur. Molecular formula: C₉H₇ClN₂S (same as this compound but with different substitution pattern).
- Synthesis: Achieved via cyclization of p-nitro acetophenone and thiourea, yielding 94% under optimized conditions .
(b) 5-(3-Chlorophenyl)-4-methylthiazol-2-amine
- Structure : Methyl group at position 4 and 3-chlorophenyl at position 5.
- Properties : Increased steric bulk and altered dipole moment. Molecular formula: C₁₀H₉ClN₂S ; melting point: 108–110°C .
Halogen Variation
(a) N-(3-Bromophenyl)thiazol-2-amine
(b) 4-(4-Bromophenyl)-N-(4-nitrobenzylidene)thiazol-2-amine
- Structure : Bromophenyl at position 4 and a nitrobenzylidene Schiff base.
- Properties : Bright yellow solid with a melting point of 65–70°C; 83% yield .
- Activity : Exhibits moderate antitubercular activity (MIC: 2.4 µg/mL) .
Fused Ring Systems
(a) N-(3-Chlorophenyl)benzo[d]thiazol-2-amine
- Structure : Benzothiazole fused ring system with a 3-chlorophenyl substituent.
- Properties : Higher melting point (156–158°C) due to extended conjugation. Molecular formula: C₁₃H₉ClN₂S .
- Synthesis: Requires harsher conditions (e.g., reflux in acetic acid) compared to non-fused thiazoles .
Data Tables
Table 1. Physicochemical Properties of Selected Thiazol-2-amine Derivatives
Key Research Findings
- Antimicrobial Activity : N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)thiazol-2-amine showed potent antibacterial activity against Staphylococcus aureus (MIC: 1.56 µg/mL) due to enhanced lipophilicity from the fluorophenyl group .
- Anti-inflammatory Activity : Schiff base derivatives like N-(4-nitrobenzylidene)-4-(4-bromophenyl)thiazol-2-amine exhibited 72% inhibition in carrageenan-induced edema models at 50 mg/kg .
- Structural Insights : Crystal structures reveal that dichlorophenyl derivatives form planar geometries, facilitating π-π stacking interactions in biological targets .
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with 2-bromophenylthiourea (1a) and cyclohexylisocyanide (2A) in the presence of Pd(OAc)₂ (10 mol%) and dppf (10 mol%) in anhydrous toluene under nitrogen. After adding Cs₂CO₃, the mixture is heated at 110°C for 12 hours. The product, 4-(cyclohexylimino)-N-phenyl-4H-benzo[d][1,thiazin-2-amine (3aA), is isolated via silica gel chromatography in 87% yield. While this method targets thiazin-2-amines, substituting the aryl isocyanide with 3-chlorophenyl variants could yield this compound.
Key Parameters:
-
Catalyst System : Pd(OAc)₂/dppf enhances oxidative addition and reductive elimination.
-
Base : Cs₂CO₃ facilitates deprotonation and stabilizes intermediates.
-
Solvent : Toluene ensures optimal ligand coordination and reaction homogeneity.
Copper-Mediated C–N Coupling
Copper-catalyzed Ullmann-type couplings provide a direct route to N-arylthiazol-2-amines. Source details the synthesis of this compound (3b) via coupling 2-aminothiazole with 3-chlorophenyl boronic acid.
General Procedure
A mixture of 2-aminothiazole (50 mg, 0.5 mmol), 3-chlorophenyl boronic acid (97.5 mg, 0.584 mmol), and Cu(OAc)₂ (10 mol%) in dichloroethane (DCE) is stirred for 9 hours. Purification by column chromatography (hexane/EtOAc) affords the product in 75% yield.
Optimization Insights:
-
Catalyst Loading : 10 mol% Cu(OAc)₂ balances cost and efficiency.
-
Solvent Choice : DCE minimizes side reactions compared to polar solvents.
-
Boronic Acid Ratio : A 1.1:1 molar ratio of boronic acid to amine ensures complete conversion.
Cyclocondensation of Thioureas and α-Haloketones
Classical cyclocondensation reactions remain a cornerstone for thiazole synthesis. Source and describe the reaction of thioureas with α-bromoketones to form 2-aminothiazoles.
Synthesis of this compound
A thiourea derivative, prepared from 3-chloroaniline and phenyl isothiocyanate, reacts with α-bromoketones (e.g., phenacyl bromide) in ethanol under reflux. The reaction proceeds via nucleophilic substitution and cyclization, yielding this compound in 65–88% yields.
Critical Factors:
-
Temperature : Reflux conditions (78–80°C) accelerate cyclization.
-
Solvent : Ethanol acts as both solvent and proton donor.
-
Substituent Effects : Electron-withdrawing groups on the aryl ring enhance reaction rates.
Bromination-Condensation Pathway
Source outlines a one-pot method involving bromination of α-active methylene ketones, followed by thiocyanation and condensation with amines.
Stepwise Procedure
Yield and Scalability:
-
Yield : 70–80% after purification.
-
Advantage : No chromatographic separation is required, making it industrially viable.
Comparative Analysis of Synthetic Routes
Key Observations :
-
Palladium Catalysis offers high yields but requires expensive ligands.
-
Copper-Mediated methods are cost-effective but necessitate precise stoichiometry.
-
Cyclocondensation and Bromination-Condensation are scalable for bulk synthesis.
Industrial Production Considerations
For large-scale manufacturing, the bromination-condensation route is preferred due to minimal purification steps and compatibility with continuous flow systems . Automated reactors enhance reproducibility, while solvent recovery systems reduce environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
